2-Cyclopropyl-5-iodo-1,3-thiazole

Cross-coupling chemistry Suzuki-Miyaura coupling Thiazole functionalization

2-Cyclopropyl-5-iodo-1,3-thiazole (CAS 1850592-65-2, molecular formula C₆H₆INS, molecular weight 251.09 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core substituted with a cyclopropyl group at the C2 position and an iodine atom at the C5 position. This dual-functionalization confers both a robust cross-coupling handle (C5–I) for palladium-catalyzed derivatization and a metabolically stabilizing cyclopropyl moiety.

Molecular Formula C6H6INS
Molecular Weight 251.09 g/mol
Cat. No. B13220515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-iodo-1,3-thiazole
Molecular FormulaC6H6INS
Molecular Weight251.09 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(S2)I
InChIInChI=1S/C6H6INS/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2
InChIKeyNGWFJJBWKKJQCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-5-iodo-1,3-thiazole: A Dual-Functionalized Thiazole Building Block for Cross-Coupling and Medicinal Chemistry


2-Cyclopropyl-5-iodo-1,3-thiazole (CAS 1850592-65-2, molecular formula C₆H₆INS, molecular weight 251.09 g/mol) is a heterocyclic building block featuring a 1,3-thiazole core substituted with a cyclopropyl group at the C2 position and an iodine atom at the C5 position . This dual-functionalization confers both a robust cross-coupling handle (C5–I) for palladium-catalyzed derivatization and a metabolically stabilizing cyclopropyl moiety. The compound is supplied at ≥95% purity and serves as a key intermediate in medicinal chemistry programs targeting orexin receptors, antifungal agents, and diverse bioactive thiazole libraries [1] [2].

Why 2-Cyclopropyl-5-iodo-1,3-thiazole Cannot Be Replaced by 5-Bromo, 5-Chloro, or Non-Halogenated Analogs


Substituting 2-cyclopropyl-5-iodo-1,3-thiazole with its 5-bromo analog (CAS 1086382-42-4), 5-chloro analog, or non-halogenated 2-cyclopropyl-1,3-thiazole (CAS 1159821-56-3) introduces meaningful differences in cross-coupling efficiency, chemoselectivity, and downstream synthetic utility. The C5–I bond undergoes oxidative addition to Pd(0) more readily than C5–Br or C5–Cl, enabling milder reaction conditions and higher yields in Suzuki-Miyaura, Stille, and Negishi couplings [1]. The cyclopropyl group at C2 cannot be replaced by simple alkyl substituents without losing access to the unique cyclopropyliminium rearrangement that generates fused pyrrolo[2,1-b]thiazole scaffolds unavailable from 2-methyl or 2-aryl analogs [2]. The evidence below quantifies where possible the specific differentiation dimensions that govern selection of this compound over its closest structural neighbors.

Quantitative Differentiation Evidence: 2-Cyclopropyl-5-iodo-1,3-thiazole vs. Closest Analogs


C5–Iodo vs. C5–Bromo Reactivity in Palladium-Catalyzed Cross-Coupling: Superior Oxidative Addition for Thiazole Derivatization

In a systematic study of isothiazole cross-coupling reactivity directly applicable to the thiazole series, 4-iodoisothiazoles demonstrated consistently higher reactivity than the corresponding 4-bromoisothiazoles in regioselective Suzuki, Stille, and Negishi reactions under identical conditions [1]. This finding aligns with the well-established oxidative addition reactivity order for aryl halides with Pd(0): C–I > C–Br ≫ C–Cl [2]. For 2-cyclopropyl-5-iodo-1,3-thiazole, the C5–I bond therefore enables cross-coupling at lower temperatures, shorter reaction times, or with lower catalyst loadings than the 5-bromo analog (CAS 1086382-42-4, MW 204.09), a critical advantage when coupling thermally sensitive or sterically demanding boronic acids.

Cross-coupling chemistry Suzuki-Miyaura coupling Thiazole functionalization

Cyclopropyliminium Rearrangement: A Unique Reactivity Pathway of 2-Cyclopropylthiazoles Unavailable to 2-Alkyl or 2-Aryl Analogs

Tomilov et al. (2013) demonstrated that 2-cyclopropylthiazole hydrobromides undergo a distinctive iminocyclopropane-pyrroline rearrangement in melt conditions to yield 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides—fused bicyclic heterocycles inaccessible through conventional thiazole chemistry [1]. In direct contrast, 2-alkyl- and 2-aryl-4-cyclopropylthiazoles transform into analogous fused heterocycles 'noticeably longer,' indicating that the C2-cyclopropyl substituent is essential for efficient rearrangement kinetics. This rearrangement creates a synthetic entry point to pyrrolo[2,1-b]thiazole scaffolds, a privileged substructure in bioactive molecules, that is entirely absent when using 2-methyl-5-iodo-1,3-thiazole or other 2-alkyl/2-aryl-5-iodothiazole analogs.

Cyclopropyliminium rearrangement Fused heterocycle synthesis Thiazole scaffold diversification

Molecular Weight Differentiation from Non-Iodinated and Brominated Analogs: Implications for Physicochemical Property Tuning

The iodine substituent at C5 provides a 46.0 Da molecular weight increment over the 5-bromo analog (MW 204.09 for 5-bromo-2-cyclopropyl-1,3-thiazole) and a 125.9 Da increase over the non-halogenated 2-cyclopropyl-1,3-thiazole (MW 125.19, LogP 1.47) . For comparison, 5-iodo-1,3-thiazole (CAS 108306-61-2, MW 211.02) lacks the cyclopropyl group entirely, eliminating both the metabolic stabilization and the cyclopropyliminium rearrangement capability. This graduated molecular weight series (125 → 204 → 251 Da) allows medicinal chemists to systematically probe the impact of halogen size and polarizability on target binding, membrane permeability, and pharmacokinetic profile within the same 2-cyclopropylthiazole scaffold.

Physicochemical properties Lead optimization Molecular weight tuning

Cyclopropyl-Thiazole Scaffold in Orexin Receptor Antagonism: Privileged Chemotype with Quantitative Target Engagement Data

The 2-cyclopropyl-thiazole chemotype is claimed as a privileged scaffold for non-peptide orexin receptor antagonists in patent US20100222328A1 [1]. The BindingDB database documents a representative 2-cyclopropyl-thiazole derivative (BDBM50269656 / CHEMBL4076262) with a Ki value of 849 nM at human OX₁ receptor (OX1R), measured via inhibition of orexin A-induced intracellular Ca²⁺ release in CHOK1 cells [2]. This target engagement level establishes the scaffold's relevance for CNS-penetrant antagonist design—a therapeutic concept entirely absent for the non-cyclopropyl 5-iodo-1,3-thiazole (CAS 108306-61-2), which lacks the metabolically stabilizing and conformationally constraining cyclopropyl group considered essential for orexin receptor pharmacophore recognition.

Orexin receptor antagonist CNS drug discovery Sleep disorders

Antifungal Activity of Cyclopropyl-Thiazole Derivatives: MIC Values Comparable or Superior to Nystatin Against Clinical Candida Isolates

Łączkowski et al. (2018) evaluated ten novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives (3a–3j) against Candida spp., reporting MIC values of 0.015–7.81 µg/mL against both ATCC reference strains and clinical isolates [1]. The activity of these cyclopropyl-thiazole derivatives was 'similar and even higher than the activity of nystatin used as positive control.' Critically, growth inhibition occurred at non-cytotoxic concentrations in mouse L929 fibroblast and VERO cells, establishing a therapeutic window. While the specific compound 2-cyclopropyl-5-iodo-1,3-thiazole is a synthetic precursor to such bioactive derivatives (via cross-coupling at C5), the cyclopropyl-thiazole fragment is the conserved pharmacophoric element driving this antifungal potency—a property not shared by non-cyclopropyl 5-iodothiazole building blocks.

Antifungal activity Candida spp. Cyclopropyl-thiazole pharmacophore

Optimal Procurement and Application Scenarios for 2-Cyclopropyl-5-iodo-1,3-thiazole Based on Quantitative Evidence


Late-Stage Diversification of Thiazole-Containing Drug Candidates via Suzuki-Miyaura Cross-Coupling at C5

For medicinal chemistry programs requiring systematic SAR exploration at the thiazole C5 position, 2-cyclopropyl-5-iodo-1,3-thiazole offers superior cross-coupling efficiency compared to the 5-bromo analog, as supported by the established C–I > C–Br oxidative addition reactivity order [1]. This is particularly valuable in library synthesis where the conserved 2-cyclopropyl group maintains the orexin receptor pharmacophore [2] while the C5–I enables coupling with diverse aryl, heteroaryl, and vinyl boronic acids under mild Pd-catalyzed conditions. Procurement of the iodo variant over the bromo analog is recommended when coupling sterically hindered or electron-deficient boronic acids where oxidative addition rate becomes rate-limiting.

Synthesis of Fused Pyrrolo[2,1-b]thiazole Scaffolds via Tandem Cross-Coupling / Cyclopropyliminium Rearrangement

The unique cyclopropyliminium rearrangement of 2-cyclopropylthiazoles [1] enables a tandem synthetic strategy unavailable with any other 5-iodothiazole building block: (1) Suzuki or Stille cross-coupling at C5–I to introduce aryl/heteroaryl diversity, followed by (2) salt formation and thermal rearrangement to generate 5-substituted 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium salts. These fused bicyclic scaffolds are of interest for antimicrobial and antiparasitic programs, given the anti-Toxoplasma gondii activity (IC₅₀ 31–52× lower than sulfadiazine) demonstrated by cyclopropyl-thiazole derivatives [2]. This scenario uniquely justifies procurement of the 2-cyclopropyl-5-iodo variant over 5-iodo-1,3-thiazole or 2-methyl-5-iodo-1,3-thiazole.

Building Block for Antifungal Lead Optimization Targeting Drug-Resistant Candida Species

With cyclopropyl-thiazole derivatives demonstrating MIC values as low as 0.015 µg/mL against Candida spp.—comparable or superior to nystatin [1]—2-cyclopropyl-5-iodo-1,3-thiazole is the appropriate building block for synthesizing focused antifungal libraries. The C5–I handle allows systematic variation of the aryl/heteroaryl substituent to optimize potency against fluconazole-resistant clinical isolates, while the cyclopropyl fragment contributes to the metabolic stability and target binding required for translational development. The demonstrated non-cytotoxic profile at antifungal concentrations in mammalian cell lines (L929, VERO) [1] supports progression of derivatives into in vivo efficacy models.

CNS-Penetrant Orexin Receptor Antagonist Development for Sleep and Feeding Disorders

The 2-cyclopropyl-thiazole scaffold is specifically claimed for orexin receptor antagonism (US20100222328A1) [1], with a representative congener showing Ki = 849 nM at human OX1R [2]. The cyclopropyl group at C2 enhances metabolic stability and lipophilicity—properties critical for blood-brain barrier penetration [3]. 2-Cyclopropyl-5-iodo-1,3-thiazole serves as the key intermediate for synthesizing advanced orexin antagonist leads through C5 cross-coupling with elaborated aryl partners. Procurement of this specific building block is essential for CNS programs targeting orexin-mediated pathologies; the non-cyclopropyl analog 5-iodo-1,3-thiazole cannot substitute as it lacks both the pharmacophoric cyclopropyl group and the documented orexin receptor engagement.

Quote Request

Request a Quote for 2-Cyclopropyl-5-iodo-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.